molecular formula C18H17ClN2O3 B11139704 2-(6-chloro-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide

2-(6-chloro-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B11139704
M. Wt: 344.8 g/mol
InChI Key: WQPIIEHAQZNRLP-UHFFFAOYSA-N
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Description

    2-(6-chloro-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide: is a synthetic organic compound.

  • Its chemical formula is C₁₈H₁₉ClN₂O₃ .
  • The compound features an indole ring, a chloro substituent, and a dimethoxyphenyl group attached to an acetamide moiety.
  • It exhibits interesting pharmacological properties and has been investigated for various applications.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Biological Activity

    2-(6-chloro-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is a synthetic compound classified as an indole derivative. Indole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry. This compound features a chlorinated indole moiety and a substituted acetamide, contributing to its potential pharmacological properties.

    • Molecular Formula: C₁₈H₁₇ClN₂O₃
    • Molecular Weight: 344.8 g/mol
    • CAS Number: 1144500-19-5

    The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The specific mechanisms may involve:

    • Enzyme Inhibition: The compound may inhibit specific enzymes, influencing metabolic pathways.
    • Receptor Modulation: It can bind to receptors, altering their activity and consequently affecting cellular processes.

    Biological Activities

    Research indicates that indole derivatives exhibit a range of biological activities, including:

    • Anticancer Properties: Some studies suggest that this compound may have potential as an anticancer agent due to its ability to modulate cell signaling pathways.
    • Antiviral Activity: Indole derivatives have shown promise in inhibiting viral replication in various studies.

    Antiviral Activity

    Research into indole derivatives has indicated that they can inhibit the replication of viruses such as the hepatitis C virus (HCV) and influenza viruses. The exact mechanism involves interference with viral entry or replication processes. Although direct studies on this compound's antiviral activity are scarce, its classification as an indole derivative positions it as a candidate for further investigation in this area.

    Comparative Analysis with Similar Compounds

    Compound NameDescription
    2-(1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamideLacks the chlorine atom at the 6-position.
    2-(6-bromo-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamideContains a bromine atom instead of chlorine.
    2-(6-chloro-1H-indol-1-yl)-N-(2-pyridinylmethyl)acetamideThe pyridinylmethyl group is attached at a different position.

    The unique substitution pattern and the presence of the chlorine atom at the 6-position in this compound may confer distinct biological activities compared to its analogs.

    Properties

    Molecular Formula

    C18H17ClN2O3

    Molecular Weight

    344.8 g/mol

    IUPAC Name

    2-(6-chloroindol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide

    InChI

    InChI=1S/C18H17ClN2O3/c1-23-16-6-5-14(10-17(16)24-2)20-18(22)11-21-8-7-12-3-4-13(19)9-15(12)21/h3-10H,11H2,1-2H3,(H,20,22)

    InChI Key

    WQPIIEHAQZNRLP-UHFFFAOYSA-N

    Canonical SMILES

    COC1=C(C=C(C=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)Cl)OC

    Origin of Product

    United States

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